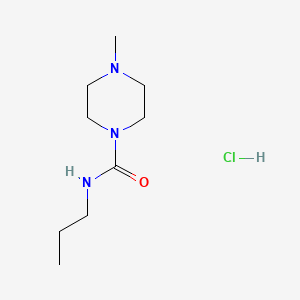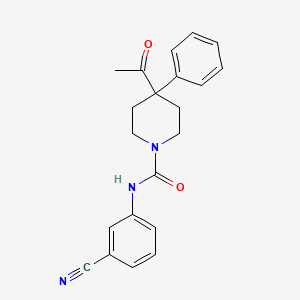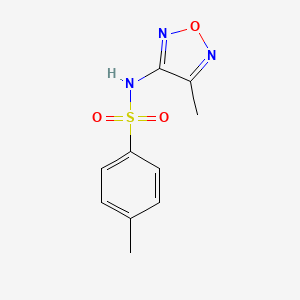
4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the piperazine class of compounds. It is a white crystalline powder that is commonly used in scientific research as a reference standard for analytical purposes. MPHP is a relatively new drug, and there is limited information available about its synthesis method, mechanism of action, and physiological effects. In
作用机制
The exact mechanism of action of 4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride is not well understood. However, it is believed to act as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which results in a stimulant effect. This compound also has an affinity for serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, which results in a feeling of euphoria, increased energy, and alertness. This compound also increases heart rate, blood pressure, and body temperature. Prolonged use of this compound can lead to tolerance, dependence, and addiction.
实验室实验的优点和局限性
4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride has several advantages as a reference standard for analytical purposes. It is relatively easy to synthesize, and its purity can be improved by recrystallization. This compound is also stable and can be stored for long periods without degradation. However, there are some limitations to using this compound in lab experiments. Its psychoactive effects can interfere with the interpretation of results, and its use is subject to legal restrictions in some jurisdictions.
未来方向
There are several future directions for research on 4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride. Further studies are needed to elucidate its mechanism of action and its effects on neurotransmitter systems in the brain. The development of new analytical methods for the detection and quantification of this compound and other piperazine derivatives in various matrices is also an area of interest. Additionally, the potential therapeutic uses of this compound and its analogs in the treatment of psychiatric disorders such as depression and anxiety warrant further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic stimulant drug that is commonly used in scientific research as a reference standard for analytical purposes. Its synthesis method is relatively simple, and it has several advantages as a reference standard. However, its psychoactive effects and legal restrictions limit its use in lab experiments. Further research is needed to elucidate its mechanism of action and its potential therapeutic uses.
合成方法
The synthesis method of 4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride involves the reaction between 1-benzylpiperazine and 4-methylaminobutyric acid. The reaction is carried out in the presence of a reducing agent, such as lithium aluminum hydride or sodium borohydride, to yield this compound. The purity of this compound can be improved by recrystallization using a suitable solvent. The synthesis method of this compound is relatively simple and can be performed using standard laboratory equipment.
科学研究应用
4-methyl-N-propyl-1-piperazinecarboxamide hydrochloride is commonly used in scientific research as a reference standard for analytical purposes. It is used as a control substance in forensic toxicology and drug testing to detect the presence of piperazine derivatives in biological samples. This compound is also used in the development of new analytical methods for the detection and quantification of piperazine derivatives in various matrices, such as urine, blood, and hair.
属性
IUPAC Name |
4-methyl-N-propylpiperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-3-4-10-9(13)12-7-5-11(2)6-8-12;/h3-8H2,1-2H3,(H,10,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRQVUDWYSDEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5409546.png)
![5-[(5-methyl-2-thienyl)methylene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5409555.png)
![4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409561.png)
![2-methoxy-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5409564.png)
![1-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5409573.png)
![N,N,N',N'-tetramethyl-7-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5409576.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide](/img/structure/B5409583.png)
![3-benzyl-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409597.png)

![3-iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5409614.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5409616.png)
![5-[(7-fluoro-3-methyl-1H-indol-2-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5409626.png)
![3-[2-methoxy-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5409645.png)